Bemcentinib - 1037624-75-1

Bemcentinib

Catalog Number: EVT-287761
CAS Number: 1037624-75-1
Molecular Formula: C30H34N8
Molecular Weight: 506.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bemcentinib is a small molecule that selectively inhibits the AXL receptor tyrosine kinase [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. AXL belongs to the TAM (TYRO3, AXL, and MER) family of receptor tyrosine kinases. It plays a role in cell survival, proliferation, migration, and the development of resistance to various cancer therapies [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Its overexpression is linked to poor prognosis in a variety of cancers [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Bemcentinib is being investigated in multiple Phase II clinical trials for various cancers including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), melanoma, and pancreatic cancer [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Source and Classification

Bemcentinib, also referred to as GBG324, is classified as a type I AXL inhibitor. It specifically targets the ATP-binding site of the AXL kinase, inhibiting its activity and thereby modulating downstream signaling pathways associated with cancer progression . The compound is synthesized for oral administration, making it a convenient option for outpatient treatment protocols.

Synthesis Analysis

Methods and Technical Details

The synthesis of bemcentinib involves several key steps that utilize various chemical reactions to construct its complex molecular framework. While specific synthetic routes can vary, one common approach includes the use of palladium-catalyzed cross-coupling reactions to form critical carbon-carbon bonds. For example, starting materials may include various aryl halides and amines that undergo coupling in the presence of a palladium catalyst to yield the desired product .

The synthesis typically proceeds through the following general steps:

  1. Formation of Key Intermediates: Initial reactions generate intermediates that are further modified through substitution or coupling.
  2. Palladium-Catalyzed Reactions: These reactions facilitate the formation of carbon-carbon bonds essential for building the bemcentinib structure.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity necessary for biological testing.
Molecular Structure Analysis

Structure and Data

Bemcentinib's molecular structure features a complex arrangement that includes multiple aromatic rings and functional groups essential for its activity as an AXL inhibitor. The compound's structure can be represented as follows:

  • Molecular Formula: C18_{18}H19_{19}N5_{5}O
  • Molecular Weight: Approximately 325.37 g/mol

The structural analysis reveals that bemcentinib contains specific moieties that enhance its binding affinity for the AXL receptor, contributing to its efficacy in inhibiting tumor growth .

Chemical Reactions Analysis

Reactions and Technical Details

Bemcentinib undergoes various chemical reactions during its synthesis and within biological systems. Key reactions include:

  • Cross-Coupling Reactions: Essential for building the core structure of bemcentinib.
  • Hydrolysis: In biological environments, bemcentinib may undergo hydrolysis, affecting its pharmacokinetics.
  • Metabolic Reactions: The compound is subject to metabolic processes that can influence its therapeutic efficacy and clearance from the body.

Understanding these reactions is crucial for optimizing synthesis methods and predicting the behavior of bemcentinib in clinical settings .

Mechanism of Action

Process and Data

The mechanism of action of bemcentinib primarily involves the inhibition of AXL receptor activation. By blocking this receptor, bemcentinib disrupts downstream signaling pathways that promote tumor cell survival and proliferation. This inhibition leads to:

  • Reduced Tumor Growth: In preclinical models, treatment with bemcentinib has shown significant reductions in tumor size.
  • Enhanced Immune Response: By modulating AXL signaling, bemcentinib may enhance anti-tumor immunity, making it a valuable adjunct in cancer therapy .

Data from studies indicate that bemcentinib effectively alters gene expression profiles associated with cancer progression, further supporting its role as an AXL inhibitor.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bemcentinib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: The compound shows stability under standard laboratory conditions but may be sensitive to light or moisture.

These properties are critical for formulation development and determining appropriate storage conditions .

Applications

Scientific Uses

Bemcentinib's primary application lies in oncology, particularly in treating non-small cell lung cancer. Its ability to inhibit AXL signaling makes it a candidate for combination therapies aimed at overcoming resistance to conventional treatments. Additionally, ongoing research is exploring its potential use in other conditions characterized by dysregulated AXL activity, such as chronic inflammatory diseases .

Introduction to Bemcentinib

Pharmacological Profile of Bemcentinib

Chemical Structure and Target Selectivity

Bemcentinib is a low molecular weight compound (506.658 g/mol) with the chemical formula C~30~H~34~N~8~ and CAS registry number 1037624-75-1 [1] [9]. Its systematic IUPAC name is (S)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-N3-(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)-1H-1,2,4-triazole-3,5-diamine [1]. The compound features a stereospecific center with (S) configuration at the 7-position of the tetrahydrobenzoannulene ring system, which is critical for its biological activity [8] [9].

Table 1: Chemical and Target Selectivity Profile of Bemcentinib

PropertyValueReference
Molecular Weight506.658 g/mol [1] [9]
Chemical FormulaC~30~H~34~N~8~ [1] [3]
CAS Registry Number1037624-75-1 [1] [3] [8]
AXL Inhibition (IC~50~)14 nM [3] [8] [10]
Selectivity Ratio (AXL vs. Abl)>100-fold [8] [10]
Selectivity Ratio (AXL vs. Mer/Tyro3)50-100-fold [8] [10]
Selectivity Ratio (AXL vs. InsR/EGFR/HER2/PDGFRβ)>100-fold [8] [10]

Bemcentinib exhibits exceptional kinase selectivity, specifically targeting the intracellular catalytic domain of AXL kinase [9]. Biochemical assays demonstrate an IC~50~ of 14 nM against AXL with >100-fold selectivity over Abl kinase and 50-100-fold selectivity versus related TAM family members Mer and Tyro3 [8] [10]. Importantly, bemcentinib shows minimal activity against insulin receptor (InsR), EGFR, HER2, and PDGFRβ even at concentrations 100-fold higher than its AXL IC~50~ [8] [10]. This selectivity profile distinguishes bemcentinib from less specific kinase inhibitors and potentially reduces off-target effects.

Pharmacokinetic and Pharmacodynamic Properties

Bemcentinib displays favorable oral bioavailability and achieves plasma concentrations sufficient for target engagement [2] [5]. Pharmacokinetic studies in clinical trials utilized a loading dose strategy (200-400 mg daily for 3 days) followed by lower maintenance doses (100-200 mg daily) to rapidly achieve steady-state concentrations [2] [5] [6]. This approach leverages the compound's predictable absorption and linear pharmacokinetics to maintain therapeutic levels.

Key pharmacokinetic parameters from phase I trials:

  • Absorption: Rapid oral absorption with time to maximum concentration (T~max~) occurring within 2-4 hours post-dosing [5] [6]
  • Distribution: Extensive tissue distribution predicted based on preclinical models, though human volume of distribution remains unquantified [1]
  • Metabolism: Primarily hepatic metabolism via cytochrome P450 pathways (specific isoforms not fully characterized) [1]
  • Elimination: Mean terminal half-life of approximately 20-30 hours, supporting once-daily dosing [5] [6]
  • Protein Binding: High (exact percentage not reported) [1]

Pharmacodynamic assessments demonstrate that bemcentinib achieves functional target inhibition at clinically achievable concentrations. In the phase I trial combining bemcentinib with docetaxel in NSCLC patients, plasma biomarker analyses revealed modulation of proteins involved in protein kinase B (AKT) signaling and reactive oxygen species metabolism following bemcentinib administration [2] [5] [6]. Importantly, co-administration with docetaxel did not significantly alter the pharmacokinetic profile of either agent, supporting their combined use without dose adjustments due to drug-drug interactions [5] [6].

Mechanism of AXL Kinase Inhibition

Bemcentinib functions as a potent and selective competitive inhibitor that targets the intracellular kinase domain of AXL, preventing its phosphorylation and subsequent activation of downstream signaling pathways [1] [9]. The binding of bemcentinib to the ATP-binding pocket induces conformational changes that stabilize the kinase in an inactive state, particularly through interaction with the DFG motif (Asp690) via hydrogen bonding [3] [9].

Table 2: Key Mechanisms of Action of Bemcentinib

Mechanistic AspectBiological ConsequenceTherapeutic Implication
AXL Kinase InhibitionBlockade of GAS6-induced AXL phosphorylationPrevention of oncogenic signaling activation [1] [9]
Downstream Signaling ModulationSuppression of PI3K/AKT/mTOR pathwayInhibition of cell survival and proliferation [3] [6] [10]
EMT RegulationReversal of epithelial-mesenchymal transition markersReduction in metastatic potential [9] [10]
Chemosensitization1000-fold increase in docetaxel sensitivityEnhanced efficacy of combination therapies [6] [10]
Viral Entry InhibitionBlockade of SARS-CoV-2 spike protein interactionPotential antiviral activity [1] [7]

The therapeutic effects of bemcentinib stem from its multipronged mechanistic actions:

  • Oncogenic Pathway Suppression: By inhibiting AXL kinase activity, bemcentinib blocks phosphorylation of downstream effectors including AKT, leading to reduced cancer cell proliferation, survival, and migration [3] [9] [10]. This is particularly relevant in tumors where AXL overexpression drives aggressive phenotypes and treatment resistance.

  • Epithelial-Mesenchymal Transition (EMT) Modulation: Bemcentinib reverses AXL-mediated EMT, characterized by increased E-cadherin expression and decreased vimentin and Snail levels, thereby reducing metastatic potential [8] [9]. Preclinical models demonstrate that bemcentinib treatment reduces expression of the EMT transcriptional regulator Snail and decreases tumor cell invasion through Matrigel [8].

  • Chemotherapy Synergism: Bemcentinib dramatically enhances the cytotoxicity of conventional chemotherapeutic agents. Preclinical studies demonstrate up to 1,000-fold increased sensitivity to docetaxel when combined with bemcentinib, attributed to inhibition of PI3K signaling and dephosphorylation of cell cycle-dependent kinase CDC2 [6] [10]. This synergistic effect has been validated in clinical settings, where bemcentinib combined with docetaxel produced objective responses in 35% of evaluable NSCLC patients who had progressed on prior therapies [2] [5].

  • Antiviral Mechanism: Beyond oncology, bemcentinib inhibits SARS-CoV-2 spike glycoprotein interaction with host cell membranes, potentially blocking viral entry [1] [7]. This mechanistic insight supported its selection for Phase II trials in COVID-19 as part of the UK Government's ACCORD program [7] [9].

In resistance settings, particularly EGFR-mutant NSCLC developing resistance to erlotinib or osimertinib, AXL upregulation serves as a key bypass mechanism. Bemcentinib effectively restores sensitivity to EGFR tyrosine kinase inhibitors by suppressing this resistance pathway [6] [10]. Similar mechanisms operate in multiple cancer types, positioning bemcentinib as a promising agent for overcoming treatment resistance across various malignancies.

Properties

CAS Number

1037624-75-1

Product Name

Bemcentinib

IUPAC Name

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-[(7S)-7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]-1,2,4-triazole-3,5-diamine

Molecular Formula

C30H34N8

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C30H34N8/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36)/t25-/m0/s1

InChI Key

KXMZDGSRSGHMMK-VWLOTQADSA-N

SMILES

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76

Solubility

Soluble in DMSO, not in water

Synonyms

BGB324; BGB-324; BGB 324; R 428; R-428; R428; Bemcentinib

Canonical SMILES

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76

Isomeric SMILES

C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.